molecular formula C6H6N4 B582160 1h-Pyrazolo[4,3-b]pyridin-5-amine CAS No. 1206974-46-0

1h-Pyrazolo[4,3-b]pyridin-5-amine

Cat. No. B582160
M. Wt: 134.142
InChI Key: QJFMBSNEWDAXCQ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-b]pyridin-5-amine is a heterocyclic compound . It is a member of the family of pyrazolopyridines, which are possible fusions of a pyrazole and a pyridine ring .


Synthesis Analysis

Comprehensive data reported from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridines have been used in various chemical reactions . For instance, they have been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[4,3-b]pyridin-5-amine include a melting point of 189-192°C, a predicted boiling point of 315.3±25.0 °C, and a predicted density of 1.61±0.1 g/cm3 .

Safety And Hazards

1H-Pyrazolo[4,3-b]pyridin-5-amine has been classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Future Directions

The future directions of 1H-Pyrazolo[4,3-b]pyridin-5-amine research could involve further exploration of its synthesis methods and biomedical applications .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMBSNEWDAXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrazolo[4,3-b]pyridin-5-amine

CAS RN

1206974-46-0
Record name 5-Amino-1H-pyrazolo[4,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
C Hao, W Huang, X Li, J Guo, M Chen, Z Yan… - European Journal of …, 2017 - Elsevier
Upon analysis of the reported crystal structure of PAK4 inhibitor KY04031 (PAK4 IC 50 á=á0.790áμM) in the active site of PAK4, we investigated the possibility of changing the triazine …
Number of citations: 18 www.sciencedirect.com
X Tian, D Suarez, D Thomson, W Li… - Journal of Medicinal …, 2022 - ACS Publications
E1A binding protein (p300) and CREB binding protein (CBP) are two highly homologous and multidomain histone acetyltransferases. These two proteins are involved in many cellular …
Number of citations: 3 pubs.acs.org

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